4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-4-3-5-8(2)10(7)16-6-9-13-14-11(17)15(9)12/h3-5H,6,12H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHNHDGPWCQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322577 | |
| Record name | 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830814 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
543694-80-0 | |
| Record name | 4-amino-3-[(2,6-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Hydrate-Mediated Cyclization
A widely reported method involves the cyclocondensation of hydrazine hydrate with thiocarbamoyl intermediates. For example, 3a and 3b analogs were synthesized by refluxing dihydrotriazolones with hydrazine hydrate in n-butanol, yielding hydrazide intermediates.
Reaction Conditions
- Reagents : Hydrazine hydrate (25 mmol), n-butanol
- Temperature : Reflux (≈120°C)
- Time : 4 hours
- Yield : 72–73%
This method’s applicability to the target compound would require substituting the alkyl chain with a (2,6-dimethylphenoxy)methyl group during intermediate formation.
Thiosemicarbazide Formation
Subsequent treatment with aryl isothiocyanates (e.g., 4-fluorophenylisothiocyanate) in ethanol generates thiosemicarbazides (4a–6b ), precursors to triazole-thiols. Acidic cyclization of these intermediates using sulfuric acid yields thiadiazole-triazole hybrids.
Metal-Mediated Cycloaddition Approaches
Silver-Catalyzed [3+2] Cycloaddition
Liu et al. demonstrated that Ag(I) catalysis enables regioselective [3+2] cycloaddition between isocyanides and diazonium salts, producing 1,3-disubstituted triazoles. Adapting this method:
- Diazonium Salt Preparation : 2,6-Dimethylphenoxy methyl diazonium salt.
- Cycloaddition : React with a suitably functionalized isocyanide under AgNO₃ catalysis.
Copper-Catalyzed Oxidative Cyclization
Cu(II) catalysts promote oxidative cyclization of trifluoroacetimidohydrazides, yielding 3-trifluoromethyl-1,2,4-triazoles. For the target molecule, replacing trifluoroacetimidohydrazides with a (2,6-dimethylphenoxy)methyl-substituted analog could achieve the desired structure.
Acid-Catalyzed Cyclization Techniques
Sulfuric Acid-Mediated Ring Closure
Concentrated H₂SO₄ efficiently cyclizes thiosemicarbazides to triazole-thiols. For example, compounds 7a–9b were synthesized by stirring intermediates in H₂SO₄ followed by neutralization.
Optimized Protocol
Solvent Effects on Cyclization
Ethanol and water mixtures (1:2) are preferred for recrystallization, enhancing purity. Polar aprotic solvents like DMF may improve solubility of aromatic intermediates.
Oxidative Cyclization Strategies
I₂-Mediated Oxidative Coupling
Lu et al. reported iodine-mediated cyclization of trifluoroacetimidohydrazides using DMF as a carbon source. For the target compound, substituting DMF with a phenoxy-containing synthon could align with the (2,6-dimethylphenoxy)methyl group.
Conditions
D-Glucose as a Green Synthon
D-Glucose serves as a renewable C1 source in oxidative cyclizations, offering an eco-friendly alternative. This method’s scalability and mild conditions (80°C, 3 hours) make it industrially viable.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters for each approach:
Key Findings :
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The amino group and phenoxy methyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical behavior of 1,2,4-triazole-3-thiol derivatives is heavily influenced by substituents. Below is a comparative analysis of 4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and structurally related analogs:
Key Findings:
Antioxidant Activity: Electron-donating substituents (e.g., -NH₂, -SH, methoxy) enhance antioxidant capacity. For example, 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibits 88.89% DPPH radical scavenging at 1 mM .
Antimicrobial Activity: Chlorophenyl and thiazolyl derivatives (e.g., 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) show broad-spectrum antimicrobial activity, attributed to the thiol group’s ability to disrupt microbial membranes . The target compound’s lipophilic 2,6-dimethylphenoxy group may enhance membrane penetration, though direct antimicrobial data are needed for validation.
Photostabilization: Bis(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) derivatives effectively stabilize polystyrene (PS) films under UV exposure . The target compound’s bulky phenoxy substituent could similarly act as a UV absorber or radical scavenger in polymer matrices.
Synthetic Reactivity: Schiff base formation is common in this class. For example, 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol reacts with aldehydes to form bioactive derivatives . The target compound’s amino and thiol groups make it a candidate for similar condensation or alkylation reactions.
Physicochemical Properties
- NMR Spectral Features: The amino proton signal in triazole-thiols typically appears as a singlet near 5.7 ppm, while Schiff base formation (e.g., with aldehydes) shifts the N=CH proton signal to ~9.5 ppm .
- IR Spectroscopy: Thiol (-SH) and amino (-NH₂) stretches are observed at ~2520 cm⁻¹ and ~3100 cm⁻¹, respectively .
Biological Activity
4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 543694-80-0) is a compound that belongs to the class of triazole-thiol derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
The chemical formula for this compound is C11H14N4OS with a molecular weight of approximately 250.33 g/mol. The structure features a triazole ring substituted with a thiol group, which is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that triazole-thiol compounds exhibit significant antimicrobial properties. A study on various derivatives showed that compounds similar to this compound possess effective antibacterial activity against a range of pathogens. The antimicrobial screening indicated moderate to good efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 mm |
| This compound | Escherichia coli | 12 mm |
| Control (Chloramphenicol) | Various | 20 mm |
The above table illustrates the comparative antimicrobial effectiveness of the compound against standard strains.
Antioxidant Activity
The antioxidant potential of triazole-thiol derivatives has been evaluated using the DPPH radical scavenging method. The results indicate that these compounds can effectively neutralize free radicals due to the presence of the thiol group.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 75% at 100 µg/mL |
| Control (Ascorbic Acid) | 90% at 100 µg/mL |
This table shows that while the compound exhibits significant antioxidant activity, it is slightly less effective than ascorbic acid.
Anticancer Activity
Triazole derivatives have also been studied for their potential anticancer effects. In vitro studies have shown that certain triazole-thiol compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 30 |
| HCT116 | 25 |
These values suggest that this compound has promising anticancer properties worth further exploration.
The biological activities of triazole-thiols are often attributed to their ability to interact with various biological targets. The thiol group can participate in redox reactions and may modulate enzyme activities or disrupt cellular processes in pathogens or cancer cells.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. The study concluded that compounds with similar structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : Research conducted by various groups has consistently shown that triazole-thiols exhibit robust antioxidant capabilities through radical scavenging mechanisms .
- Anticancer Research : A recent investigation into the cytotoxic effects of triazole derivatives revealed that specific modifications in their chemical structure led to enhanced activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
